

# Mixidine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mixidine**

Cat. No.: **B1213034**

[Get Quote](#)

Disclaimer: The available scientific literature on **Mixidine** is limited, with the primary pharmacological studies dating back to the 1980s. This guide synthesizes the available data on **Mixidine** as a cardiovascular agent and provides context based on its classification as a "specific bradycardic agent." The definitive link between the chemical structure identified in modern databases and the substance used in historical studies, while suggested by indexing terms, is not explicitly confirmed in recent literature.

## Introduction

**Mixidine** is a compound that has been investigated for its cardiovascular effects, specifically its action as a bradycardic agent—a substance that decreases heart rate. Early research classified it as a "specific bradycardic agent," distinguishing its mechanism from that of beta-blockers and calcium channel blockers. This guide provides a comprehensive overview of the known pharmacological properties, proposed mechanism of action, and experimental data related to **Mixidine**, intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The compound identified as **Mixidine** in chemical databases such as PubChem has the following properties:

| Property          | Value                                                         | Citation                                |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine   | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 262.35 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 27737-38-8                                                    | <a href="#">[1]</a>                     |

## Pharmacology

### Pharmacodynamics

The primary pharmacodynamic effect of **Mixidine** is a dose-dependent reduction in heart rate. [3] Studies in anesthetized dogs have shown that **Mixidine** directly acts on the sinus node to elicit its negative chronotropic effect.[3] Unlike many other heart rate-lowering agents, **Mixidine** was reported to not affect total peripheral resistance and did not depress cardiac contractility in subjects with spontaneous heart rates.[3] An increase in stroke volume was observed accompanying the bradycardia, an effect that was absent when the heart rate was kept constant through electrical pacing.[3]

## Proposed Mechanism of Action

While the precise molecular target of **Mixidine** has not been explicitly identified in the available literature, its classification as a "specific bradycardic agent" suggests a mechanism of action centered on the pacemaker cells of the sinoatrial (SA) node.[4][5][6] This class of drugs is known to act by inhibiting the "funny" current (If), an inward sodium-potassium current that plays a crucial role in the diastolic depolarization phase of the SA node action potential.[4] By inhibiting this current, these agents slow the rate of diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate.

Alnididine, a compound studied alongside **Mixidine**, is known to inhibit this pacemaker current. [7] It is therefore highly probable that **Mixidine** shares this mechanism. This action is distinct from that of beta-adrenergic blockers, which antagonize the effects of catecholamines on the heart, and calcium channel blockers, which primarily inhibit the influx of calcium ions.[5][6]

## Signaling Pathway

The proposed signaling pathway for **Mixidine**, based on its classification, involves the direct inhibition of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the "funny" current (If) in sinoatrial node cells.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Mixidine**.

## Experimental Data

The most comprehensive data on the in-vivo effects of **Mixidine** comes from a 1984 comparative study in anesthetized dogs.

### Quantitative In-Vivo Data

| Drug      | Dose (mg/kg i.v.) | Change in Heart Rate (beats/min) | Effect on Total Peripheral Resistance |
|-----------|-------------------|----------------------------------|---------------------------------------|
| Mixidine  | 2.5               | -39 ± 6                          | No significant effect                 |
| Alinidine | 2.5               | -59 ± 7                          | Significantly increased               |
| AQ-A 39   | 2.5               | -52 ± 6                          | Significantly decreased               |

Data from Siegl et al.,  
1984 in open-chest,  
anesthetized dogs.<sup>[3]</sup>

## Experimental Protocols

# In-Vivo Cardiovascular Assessment in Anesthetized Dogs

The following is a summary of the experimental protocol used to characterize the cardiovascular effects of **Mixidine**.

**Objective:** To determine the cardiovascular responses to **Mixidine** and compare them with other bradycardic agents.

**Experimental Model:** Open-chest, anesthetized dogs.[3]

**Methodology:**

- **Anesthesia:** Dogs were anesthetized.
- **Surgical Preparation:** A thoracotomy was performed to create an open-chest model.
- **Instrumentation:** Appropriate instrumentation was placed to measure heart rate, blood pressure, and other hemodynamic parameters.
- **Drug Administration:**
  - **Systemic:** **Mixidine** was administered intravenously (i.v.) in a dose-related manner (0.3-10 mg/kg).[3]
  - **Local:** For assessing direct effects on the sinus node, **Mixidine** (50 µg) was injected directly into the sinus node artery.[3]
- **Data Collection:** Cardiovascular parameters were recorded before and after drug administration.
- **Pacing:** In a subset of experiments, the heart was electrically paced to maintain a constant heart rate to assess the drug's effects on other cardiac parameters independently of its chronotropic action.[3]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mixidine | C15H22N2O2 | CID 34003 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. GSRS [[gsrs.ncats.nih.gov](https://gsrs.ncats.nih.gov)]
- 3. medchemexpress.com [[medchemexpress.com](https://medchemexpress.com)]
- 4. Sinus tachyarrhythmias and the specific bradycardic agents: a marriage made in heaven? - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Investigations differentiating the mechanism of specific bradycardic agents from that of calcium channel blockers - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Specific bradycardic agents--a novel pharmacological class? - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Alnidine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [Mixidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213034#what-is-mixidine-and-its-uses>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)